molecular formula C16H11ClFN3O3 B8821849 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE CAS No. 60656-76-0

7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE

Cat. No.: B8821849
CAS No.: 60656-76-0
M. Wt: 347.73 g/mol
InChI Key: OYOBLDSJOWHVJG-UHFFFAOYSA-N
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Description

7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure, which includes a chloro, fluorophenyl, and nitro group, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE involves several steps. One common method includes the reaction of 7-chloro-1,3-dihydro-5-fluorophenyl-2-nitro-methylene-2H-1,4-benzodiazepine-4-oxide with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, especially involving the chloro and fluorophenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines with different substituents. For example:

    Midazolam: A benzodiazepine with a different substitution pattern.

    Diazepam: Another benzodiazepine with distinct pharmacological properties.

The uniqueness of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE lies in its specific combination of chloro, fluorophenyl, and nitro groups, which confer unique chemical and biological properties .

Properties

CAS No.

60656-76-0

Molecular Formula

C16H11ClFN3O3

Molecular Weight

347.73 g/mol

IUPAC Name

7-chloro-1-(3-fluorophenyl)-3-methylidene-2-nitro-4-oxido-2H-1,4-benzodiazepin-4-ium

InChI

InChI=1S/C16H11ClFN3O3/c1-10-16(21(23)24)20(14-4-2-3-13(18)8-14)15-6-5-12(17)7-11(15)9-19(10)22/h2-9,16H,1H2

InChI Key

OYOBLDSJOWHVJG-UHFFFAOYSA-N

Canonical SMILES

C=C1C(N(C2=C(C=C(C=C2)Cl)C=[N+]1[O-])C3=CC(=CC=C3)F)[N+](=O)[O-]

Origin of Product

United States

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